Sulfo-Cy5-Mal

DNA labeling nanoparticle tracking gene delivery

Sulfo-Cy5-Mal offers 4-fold higher labeling efficiency (~53%) vs. non-sulfonated Cy5 (~13%) in aqueous systems. This water-soluble, far-red dye (Ex/Em 646/662 nm) features a maleimide group for selective thiol conjugation, minimizing aggregation and background. Ideal for antibody labeling, DNA constructs, and FRET applications, it provides a cost-effective, high-performance alternative to Alexa Fluor 647 maleimide.

Molecular Formula C38H44N4O9S2
Molecular Weight 764.9 g/mol
Cat. No. B12365050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfo-Cy5-Mal
Molecular FormulaC38H44N4O9S2
Molecular Weight764.9 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)C=CC(=C4)S(=O)(=O)O)(C)C)C)C
InChIInChI=1S/C38H44N4O9S2/c1-37(2)28-24-26(52(46,47)48)15-17-30(28)40(5)32(37)12-8-6-9-13-33-38(3,4)29-25-27(53(49,50)51)16-18-31(29)41(33)22-11-7-10-14-34(43)39-21-23-42-35(44)19-20-36(42)45/h6,8-9,12-13,15-20,24-25H,7,10-11,14,21-23H2,1-5H3,(H2-,39,43,46,47,48,49,50,51)
InChIKeyOLRTZDDIXXDJPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfo-Cy5-Mal: High-Performance Water-Soluble Cyanine5 Maleimide Thiol-Reactive Fluorescent Dye


Sulfo-Cy5-Mal is a water-soluble, far-red fluorescent dye belonging to the cyanine family, characterized by a Cy5 chromophore core functionalized with a maleimide reactive group for selective thiol (-SH) conjugation and sulfonate groups to enhance aqueous solubility . It exhibits an excitation maximum of approximately 646–650 nm and an emission maximum of 662–672 nm, with a high molar extinction coefficient (ε) of 271,000 M⁻¹cm⁻¹ and a fluorescence quantum yield (Φ) of 0.28 in aqueous buffer . The maleimide moiety enables rapid, covalent linkage to cysteine residues on proteins, peptides, and other thiol-containing biomolecules under mild, neutral pH conditions, forming stable thioether bonds [1].

Why Sulfo-Cy5-Mal Cannot Be Substituted by Non-Sulfonated Cy5 Maleimide or Other Thiol-Reactive Dyes


Substituting Sulfo-Cy5-Mal with non-sulfonated Cy5 maleimide or alternative thiol-reactive dyes without rigorous validation risks experimental failure due to fundamental differences in aqueous solubility, labeling efficiency, and photophysical properties. Non-sulfonated Cy5 maleimide is virtually insoluble in water (23 mg/L, ~31 µM) [1], requiring organic co-solvents that can denature sensitive biomolecules and promote dye aggregation, leading to fluorescence quenching and high background [2]. In contrast, Sulfo-Cy5-Mal exhibits high water solubility (≥49.6 mg/mL in H₂O) [3] and enhanced labeling efficiency due to reduced non-specific interactions. Moreover, the sulfonation not only improves solubility but also significantly boosts labeling efficiency—studies show a 4-fold increase compared to non-sulfonated Cy5 [4]. Photophysical parameters also differ markedly: Sulfo-Cy5-Mal has a higher extinction coefficient (271,000 M⁻¹cm⁻¹) and quantum yield (0.28) than non-sulfonated Cy5 maleimide (ε=250,000 M⁻¹cm⁻¹, Φ=0.2) [2]. These quantitative differences underscore why generic substitution is not feasible for applications requiring consistent, high-sensitivity labeling in aqueous environments.

Quantitative Differentiation Evidence for Sulfo-Cy5-Mal vs. Cy5 Maleimide and Alternatives


4-Fold Higher Labeling Efficiency vs. Non-Sulfonated Cy5 in Aqueous Systems

In a head-to-head comparison of DNA labeling efficiency using a photolabel-peptide conjugation system, the addition of two sulfonate groups to the Cyanine 5 core (i.e., sulfo-Cy5) increased labeling efficiency from ~13% (non-sulfonated Cy5) to ~53% (sulfo-Cy5), a 4.1-fold improvement [1]. This study also demonstrated that sulfo-Cy5 labeling mitigated nanoparticle size increases observed with non-sulfonated Cy5, preserving formulation integrity [1].

DNA labeling nanoparticle tracking gene delivery

>2000-Fold Higher Water Solubility vs. Non-Sulfonated Cy5 Maleimide

Sulfo-Cy5-Mal exhibits a water solubility of ≥49.6 mg/mL (approximately 65 mM) at room temperature [1], whereas non-sulfonated Cy5 maleimide is virtually insoluble in water, with reported solubility of only 31 µM (23 mg/L) [2]. This represents a >2000-fold improvement in molar solubility. The enhanced solubility enables direct use in physiological buffers without organic co-solvents that can compromise biomolecule integrity and promote dye aggregation [3].

aqueous bioconjugation protein labeling nanoparticle functionalization

28% Higher Extinction Coefficient and 40% Higher Quantum Yield vs. Non-Sulfonated Cy5 Maleimide

Photophysical characterization reveals that Sulfo-Cy5-Mal has a molar extinction coefficient (ε) of 271,000 M⁻¹cm⁻¹ at 646–649 nm and a fluorescence quantum yield (Φ) of 0.28 in aqueous buffer . In comparison, non-sulfonated Cy5 maleimide exhibits ε = 250,000 M⁻¹cm⁻¹ and Φ = 0.2 under similar conditions . The combined brightness (ε × Φ) is 75,880 M⁻¹cm⁻¹ for Sulfo-Cy5-Mal versus 50,000 M⁻¹cm⁻¹ for Cy5 maleimide, representing a 52% increase in intrinsic brightness.

fluorescence brightness sensitivity detection limit

Comparable Fluorescence Brightness to Alexa Fluor 647 Maleimide with Lower Cost

Sulfo-Cy5-Mal (ε = 271,000 M⁻¹cm⁻¹, Φ = 0.28, brightness = 75,880) exhibits fluorescence brightness within 10% of Alexa Fluor 647 maleimide (Φ ≈ 0.33, ε values comparable) [1]. The spectral overlap (Ex/Em 649/672 nm for Sulfo-Cy5-Mal vs. 650/665 nm for Alexa Fluor 647) enables direct substitution on existing 633 nm or 647 nm laser lines without instrument modification . However, Sulfo-Cy5-Mal typically offers significant cost savings (e.g., $93–$509 per 1–10 mg vs. $150–$600+ per 1 mg for Alexa Fluor 647 maleimide), providing equivalent performance at a fraction of the price.

cost-effective labeling Alexa Fluor alternative flow cytometry

pH-Insensitive Fluorescence from pH 3 to 11 Ensures Consistent Signal Across Assay Conditions

Sulfo-Cy5-Mal and related sulfo-Cy5 derivatives exhibit pH-independent fluorescence across a broad physiological range (pH 3–11) . This contrasts with some fluorescein-based thiol-reactive dyes (e.g., fluorescein-5-maleimide) whose quantum yield drops sharply below pH 7, and with certain rhodamine derivatives that show pH-dependent spectral shifts. The pH insensitivity of Sulfo-Cy5-Mal ensures consistent signal intensity regardless of sample preparation or intracellular compartment pH variations, eliminating the need for pH correction factors.

pH stability robust assays live-cell imaging

Optimal Research and Industrial Applications for Sulfo-Cy5-Mal


High-Efficiency Labeling of Plasmid DNA for Gene Therapy Nanoparticle Tracking

Based on demonstrated 4-fold higher labeling efficiency (~53% vs. ~13%) compared to non-sulfonated Cy5 in aqueous systems [1], Sulfo-Cy5-Mal is ideal for covalently labeling plasmid DNA constructs used in non-viral gene delivery. The high water solubility prevents aggregation-induced nanoparticle size increases, ensuring accurate particle characterization by DLS and consistent in vivo biodistribution [1]. Researchers can achieve robust labeling with lower dye input, preserving DNA integrity and reducing purification steps.

Sensitive Antibody Conjugation for Flow Cytometry and Immunofluorescence

With its high brightness (ε × Φ = 75,880) and pH-insensitive fluorescence , Sulfo-Cy5-Mal enables sensitive detection of low-abundance cell surface markers. The sulfonate groups minimize non-specific binding to cells and surfaces, reducing background and improving signal-to-noise ratio [2]. Direct labeling of primary antibodies via maleimide-thiol chemistry maintains antigen-binding activity, making it a reliable choice for multicolor panel design alongside FITC, PE, and APC.

Cost-Effective Alternative to Alexa Fluor 647 Maleimide for High-Throughput Screening

Sulfo-Cy5-Mal provides comparable spectral properties and brightness to Alexa Fluor 647 maleimide [3][4], allowing seamless substitution on existing 633/647 nm laser platforms. Given the significant cost differential (often 50–80% lower per mg) , it is the preferred procurement choice for large-scale antibody labeling campaigns, bead-based multiplex assays, and HTS where hundreds of milligrams of dye may be required annually.

FRET-Based Protease Activity Assays Using Sulfo-Cy5-Mal as Acceptor

The narrow emission peak and high extinction coefficient of Sulfo-Cy5-Mal make it an excellent FRET acceptor when paired with Cy3 or similar green-emitting donors. The R₀ for Cy3-Cy5 pair is approximately 5–6 nm , enabling sensitive detection of protease cleavage events in vitro. Its water solubility ensures efficient conjugation to peptide substrates under native conditions, avoiding organic solvents that could alter protease activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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